2-(3-Fluorophenyl)-3'-iodoacetophenone chemical structure and properties
2-(3-Fluorophenyl)-3'-iodoacetophenone chemical structure and properties
An In-Depth Technical Guide to 2-(3-Fluorophenyl)-3'-iodoacetophenone: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-fluorophenyl)-3'-iodoacetophenone, a halogenated derivative of 2-phenylacetophenone. Although not extensively described in current literature, its structural motifs—a fluorinated phenyl ring and an iodinated acetophenone core—suggest significant potential in medicinal chemistry and materials science. This document outlines a plausible synthetic route via Friedel-Crafts acylation, details its predicted physicochemical properties, and provides an in-depth analysis of its expected spectroscopic characteristics. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel α-aryl ketones.
Introduction
The α-arylation of ketones is a fundamental transformation in organic synthesis, yielding structures that are pivotal in the development of pharmaceuticals and functional materials.[1][2] The target molecule, 2-(3-fluorophenyl)-3'-iodoacetophenone, combines several key features that make it a compound of significant interest. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[3] Concurrently, the iodine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. This guide aims to provide a detailed, practical framework for the synthesis and characterization of this novel compound.
Chemical Structure and Nomenclature
The chemical structure of 2-(3-fluorophenyl)-3'-iodoacetophenone is characterized by a central ethanone core. The α-carbon is substituted with a 3-fluorophenyl group, and the carbonyl group is attached to a 3-iodophenyl ring.
-
IUPAC Name: 2-(3-fluorophenyl)-1-(3-iodophenyl)ethan-1-one
-
Molecular Formula: C₁₄H₁₀FIO
-
Molecular Weight: 340.14 g/mol
-
CAS Number: Not available
Below is a two-dimensional representation of the chemical structure.
Caption: 2D structure of 2-(3-Fluorophenyl)-3'-iodoacetophenone.
Proposed Synthesis: Friedel-Crafts Acylation
A robust and direct method for the synthesis of 2-(3-fluorophenyl)-3'-iodoacetophenone is the Friedel-Crafts acylation of iodobenzene with 3-fluorophenylacetyl chloride.[4][5][6] This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[7]
Synthesis Pathway
The synthesis can be conceptualized in two main stages: the preparation of the acyl chloride from 3-fluorophenylacetic acid, followed by the Friedel-Crafts acylation reaction.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Fluorophenylacetyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenylacetic acid (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2 hours, or until the evolution of HCl gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-fluorophenylacetyl chloride can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a separate three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry iodobenzene (3.0 eq) as the solvent.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the crude 3-fluorophenylacetyl chloride (1.0 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum chloride complex.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Physicochemical Properties
The predicted physicochemical properties of 2-(3-fluorophenyl)-3'-iodoacetophenone are summarized in the table below. These are estimated based on the properties of its structural analogs, 2-phenylacetophenone and other substituted acetophenones.[8][9]
| Property | Predicted Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 60-70 °C |
| Boiling Point | > 320 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, acetone, and other organic solvents; sparingly soluble in water.[10][11] |
| Stability | Stable under normal laboratory conditions. |
Spectroscopic Data Analysis
The following tables provide the predicted spectroscopic data for 2-(3-fluorophenyl)-3'-iodoacetophenone, which are essential for its structural confirmation.[12][13]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 1H | Ar-H (H2') |
| ~8.0 | Doublet | 1H | Ar-H (H4') |
| ~7.8 | Doublet | 1H | Ar-H (H6') |
| ~7.4 | Triplet | 1H | Ar-H (H5') |
| ~7.3 | Multiplet | 1H | Ar-H (H5) |
| ~7.1 | Multiplet | 2H | Ar-H (H4, H6) |
| ~7.0 | Multiplet | 1H | Ar-H (H2) |
| ~4.3 | Singlet | 2H | -CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O |
| ~163 (d, J ≈ 245 Hz) | C-F (C3) |
| ~138 | Ar-C (C1') |
| ~137 | Ar-C (C2') |
| ~136 (d, J ≈ 8 Hz) | Ar-C (C1) |
| ~131 | Ar-C (C6') |
| ~130 (d, J ≈ 8 Hz) | Ar-C (C5) |
| ~128 | Ar-C (C4') |
| ~125 (d, J ≈ 3 Hz) | Ar-C (C6) |
| ~116 (d, J ≈ 21 Hz) | Ar-C (C4) |
| ~114 (d, J ≈ 21 Hz) | Ar-C (C2) |
| ~94 | C-I (C3') |
| ~45 | -CH₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2925 | Weak | Aliphatic C-H stretch |
| ~1690 | Strong | C=O stretch (aryl ketone) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-F stretch |
| ~800-600 | Medium-Strong | C-H bending (aromatic) |
Mass Spectrometry (MS)
| m/z | Proposed Fragment |
| 340 | [M]⁺ (Molecular ion) |
| 213 | [M - C₇H₆F]⁺ |
| 185 | [M - C₇H₆F - CO]⁺ |
| 127 | [I]⁺ |
| 109 | [C₇H₆F]⁺ |
Reactivity and Potential Applications
The chemical reactivity of 2-(3-fluorophenyl)-3'-iodoacetophenone is largely dictated by its three main functional components: the ketone, the C-I bond, and the fluorinated aromatic ring.
-
Ketone Group: The carbonyl group can undergo various nucleophilic addition and condensation reactions, providing a gateway to a wide range of derivatives.
-
Carbon-Iodine Bond: The iodo-substituent is an excellent leaving group in nucleophilic aromatic substitution and a versatile coupling partner in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of various substituents at the 3'-position.
-
Fluorinated Ring: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent aromatic ring and the methylene protons.
Given these reactive sites, 2-(3-fluorophenyl)-3'-iodoacetophenone is a promising building block for the synthesis of:
-
Novel Heterocycles: Through intramolecular cyclization reactions.
-
Biaryl Compounds: Via Suzuki or Stille coupling at the iodo-position.[14]
-
Biologically Active Molecules: The combination of the fluoro and iodo substituents makes it an attractive scaffold for the development of new therapeutic agents.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential utility of 2-(3-fluorophenyl)-3'-iodoacetophenone. By detailing a plausible synthetic protocol and predicting its key analytical data, this document serves as a valuable resource for chemists in academia and industry. The unique combination of reactive functional groups within this molecule positions it as a versatile intermediate for the exploration of new chemical space in drug discovery and materials science.
References
-
ChemBK. (2024, April 9). 2-Phenylacetophenone. Retrieved February 12, 2026, from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). α-Arylation of (hetero)aryl ketones in aqueous surfactant media. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Aryl-7-Methyl-1-Phenyl-4-Selenoxo-1,4-Dihydro-Pyrano[4,3-d]Pyrimidin-5-One via a Three-Component Condensation. Retrieved February 12, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Retrieved February 12, 2026, from [Link]
-
PMC - NIH. (n.d.). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Retrieved February 12, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Retrieved February 12, 2026, from [Link]
-
Chegg.com. (2021, March 18). Solved Friedel-Crafts acylation of iodobenzene with acetyl. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved February 12, 2026, from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 12, 2026, from [Link]
-
PubMed Central. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved February 12, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved February 12, 2026, from [Link]
Sources
- 1. α-Arylation of (hetero)aryl ketones in aqueous surfactant media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Khan Academy [khanacademy.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. chegg.com [chegg.com]
- 8. 2-Phenylacetophenone | 451-40-1 [chemicalbook.com]
- 9. 2-Phenylacetophenone CAS#: 451-40-1 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. guidechem.com [guidechem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
